molecular formula C7H4N4 B1396207 1H-Imidazo[4,5-C]pyridine-4-carbonitrile CAS No. 1078168-19-0

1H-Imidazo[4,5-C]pyridine-4-carbonitrile

Cat. No.: B1396207
CAS No.: 1078168-19-0
M. Wt: 144.13 g/mol
InChI Key: WQQPZHMVRHAQLD-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-C]pyridine-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical properties and potential biological activities.

Mechanism of Action

Target of Action

The primary target of 1H-Imidazo[4,5-C]pyridine-4-carbonitrile is the cathepsin S enzyme . This enzyme plays a crucial role in various biological processes, including protein degradation and antigen presentation .

Mode of Action

This compound acts as a potent and selective inhibitor of cathepsin S . It interacts with the enzyme, leading to its inhibition. This compound has a very stable thio-trapping nitrile warhead, which enhances its inhibitory action compared to other cysteine cathepsin inhibitors .

Biochemical Pathways

The inhibition of cathepsin S by this compound can influence various cellular pathways. For instance, it can affect the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . The compound’s action on these pathways can lead to significant downstream effects, potentially altering disease progression.

Pharmacokinetics

The compound’s structural resemblance to purines, which are known for their broad range of biological activities, suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The inhibition of cathepsin S by this compound can lead to various molecular and cellular effects. For instance, it can disrupt protein degradation and antigen presentation processes, potentially altering immune responses . Moreover, by influencing the functioning of cancerous cells and pathogens, it may exhibit anti-cancer and anti-microbial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-C]pyridine-4-carbonitrile typically involves the condensation reaction of 2-amino-3-hydroxypyridine with various carboxylic acids. This reaction can be accelerated using microwave-assisted heating, which provides a fast and efficient method for producing libraries of fused 2-substituted imidazo[4,5-b]pyridines in moderate to good yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of acids and controlled heating are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-C]pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon positions within the imidazole and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled temperatures and solvents.

Major Products: The major products formed from these reactions include various substituted imidazo[4,5-C]pyridine derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

1H-Imidazo[4,5-C]pyridine-4-carbonitrile has a wide range of applications in scientific research:

Properties

IUPAC Name

1H-imidazo[4,5-c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-6-7-5(1-2-9-6)10-4-11-7/h1-2,4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQPZHMVRHAQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives interesting for pharmaceutical research?

A: Research suggests that this compound derivatives show promise as inhibitors of cathepsins, particularly cathepsin K and S. [, , ] This is significant because cathepsins are enzymes involved in various physiological processes, and their dysregulation is implicated in diseases like osteoporosis, atherosclerosis, and inflammatory conditions. [, ]

Q2: How do these compounds interact with cathepsins?

A: While the precise mechanism of interaction is still under investigation, it is believed that these compounds bind to the active site of cathepsins, hindering their enzymatic activity. [, ] Further research is needed to fully elucidate the binding mode and its implications for inhibitor design.

Q3: What is the significance of the structural modifications described in the research on these compounds?

A: The research emphasizes the importance of structure-activity relationship (SAR) studies. [, ] By modifying different substituents (R groups) on the core this compound structure, researchers aim to optimize the compounds' potency, selectivity, and pharmacological properties. For instance, specific modifications might enhance binding affinity to cathepsin K or S, leading to more effective inhibition. []

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